molecular formula C18H16Cl2O4 B12136027 (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate CAS No. 7066-37-7

(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B12136027
CAS No.: 7066-37-7
M. Wt: 367.2 g/mol
InChI Key: MZBCWKAGSNNQKT-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dichlorophenyl group, a trimethyl group, and a benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate typically involves the reaction of 2,4-dichlorophenol with 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as purification through recrystallization and distillation to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate: Known for its unique structure and properties.

    (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide: Similar structure but with an amide group instead of a carboxylate.

    (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

Its distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities .

Properties

CAS No.

7066-37-7

Molecular Formula

C18H16Cl2O4

Molecular Weight

367.2 g/mol

IUPAC Name

(2,4-dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H16Cl2O4/c1-9-15-12(21)7-18(2,3)8-14(15)23-16(9)17(22)24-13-5-4-10(19)6-11(13)20/h4-6H,7-8H2,1-3H3

InChI Key

MZBCWKAGSNNQKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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